5-(6-Cyclohexylhexylsulfanyl)-2,3-dimethoxycyclohexa-2,5-diene-1,4-dione
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Overview
Description
5-(6-Cyclohexylhexylsulfanyl)-2,3-dimethoxycyclohexa-2,5-diene-1,4-dione is an organic compound with a complex structure that includes a cyclohexylhexylsulfanyl group and a dimethoxycyclohexa-diene-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Cyclohexylhexylsulfanyl)-2,3-dimethoxycyclohexa-2,5-diene-1,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexylhexyl bromide with a suitable thiol to form the cyclohexylhexylsulfanyl intermediate. This intermediate is then reacted with a dimethoxycyclohexa-diene-dione derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(6-Cyclohexylhexylsulfanyl)-2,3-dimethoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione moiety to diols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(6-Cyclohexylhexylsulfanyl)-2,3-dimethoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 5-(6-Cyclohexylhexylsulfanyl)-2,3-dimethoxycyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with cellular membranes: Altering membrane fluidity and function.
Modulating signaling pathways: Affecting pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
5-Amino-6-cyclohexyl-4-hydroxy-2-isobutyl-hexanoic acid: Shares a cyclohexyl group but differs in functional groups and overall structure.
Bromocyclohexane: Contains a cyclohexyl group but has different reactivity and applications.
Properties
CAS No. |
64101-96-8 |
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Molecular Formula |
C20H30O4S |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
5-(6-cyclohexylhexylsulfanyl)-2,3-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H30O4S/c1-23-19-16(21)14-17(18(22)20(19)24-2)25-13-9-4-3-6-10-15-11-7-5-8-12-15/h14-15H,3-13H2,1-2H3 |
InChI Key |
RLJTUPYDKUKORP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C(=CC1=O)SCCCCCCC2CCCCC2)OC |
Origin of Product |
United States |
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